BenchChemオンラインストアへようこそ!

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091576-68-8) is a bifunctional heterocyclic building block comprising a 5-amino-1H-pyrazole core substituted at the 3-position with a pyrazin-2-yl ring and at N1 with an acetonitrile linker. The molecule (C₉H₈N₆, MW 200.2 g/mol) integrates three pharmacophoric elements – a hydrogen-bond-donating primary amine, a π-deficient pyrazine, and a synthetically versatile nitrile – within a rigid, low-molecular-weight scaffold.

Molecular Formula C9H8N6
Molecular Weight 200.2 g/mol
CAS No. 2091576-68-8
Cat. No. B1483910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
CAS2091576-68-8
Molecular FormulaC9H8N6
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N
InChIInChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2
InChIKeyIAWDUHWZPOFPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091576-68-8) – Procurement-Relevant Structural and Physicochemical Profile


2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2091576-68-8) is a bifunctional heterocyclic building block comprising a 5-amino-1H-pyrazole core substituted at the 3-position with a pyrazin-2-yl ring and at N1 with an acetonitrile linker [1]. The molecule (C₉H₈N₆, MW 200.2 g/mol) integrates three pharmacophoric elements – a hydrogen-bond-donating primary amine, a π-deficient pyrazine, and a synthetically versatile nitrile – within a rigid, low-molecular-weight scaffold . This architecture places it within the broader class of 3-(het)aryl-5-amino-pyrazole acetonitriles, which are employed as key intermediates in fragment-based drug discovery and in the synthesis of kinase-focused compound libraries [2].

Why Close Analogs of 2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile Cannot Be Interchanged Without Risking Biological or Synthetic Outcome


In-class compounds such as 2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, 2-(5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile, or 2-(5-hydroxy-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile share the core pyrazine–pyrazole–acetonitrile scaffold but differ critically at the 5-position of the pyrazole ring [1]. The 5-amino substituent provides a unique hydrogen-bond donor (HBD) capable of engaging kinase hinge-region residues (e.g., Glu81/Leu83 of CDK2) and enables regioselective derivatization pathways – including diazotization, amide coupling, and heterocycle annulation – that are unavailable with the 5-H, 5-alkyl, or 5-hydroxy analogs [2][3]. Generic substitution with a non-amino analog therefore simultaneously alters the compound's target-engagement geometry, synthetic trajectory, and physicochemical descriptor set, undermining both biological SAR continuity and downstream synthetic reproducibility.

Quantitative Differentiation Evidence for 2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile Relative to Its Closest Chemical Analogs


Hydrogen-Bond Donor Capacity Differentiates 5-Amino from 5-H, 5-Alkyl, and 5-Hydroxy Analogs

The target compound possesses one HBD (the primary amine), whereas 2-(4-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (5-H analog) and 2-(5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (5-methyl analog) possess zero HBDs [1]. The 5-hydroxy analog has one HBD but with a substantially different pKa (~10.0 for phenol-like OH vs. ~4.2 for protonated aromatic amine), altering the protonation state at physiological pH and the geometry of hydrogen-bond interactions . In the co-crystal structure of a closely related 5-aminopyrazole inhibitor with CDK2 (PDB 4EK5), the 5-amino group forms a bidentate hydrogen-bond network with the kinase hinge (Glu81 carbonyl O···H–N distance 2.1 Å; Leu83 backbone NH···N distance 3.0 Å), a binding mode that would be sterically and electronically inaccessible to the 5-H or 5-methyl congeners [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Nitrile Group Confers Synthetic Multiplexing Advantage Over Carboxylic Acid and Alcohol Analogs

The acetonitrile moiety enables orthogonal synthetic transformations – reduction to primary amine, hydrolysis to carboxylic acid, or [3+2] cycloaddition to tetrazole – without affecting the 5-amino group, provided the amino group is appropriately protected [1]. In contrast, 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS not available) and 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS not available) lock the building block into a single oxidation state, requiring additional redox steps to interconvert [2]. The nitrile also serves as a metabolic soft spot that can be tuned in lead optimization, whereas the carboxylic acid analog introduces a negative charge at physiological pH that can limit membrane permeability [3].

Synthetic Chemistry Building Block Versatility Late-Stage Functionalization

Molecular Weight and Lipophilicity Position the Compound Within Fragment-Like Property Space Versus Larger, More Lipophilic Analogs

With MW 200.2 g/mol and cLogP ~0.8, the target compound satisfies the 'rule of three' fragment criteria (MW ≤ 300, cLogP ≤ 3) and yields a ligand efficiency (LE) benchmark of ≥0.30 kcal/mol per heavy atom when advanced hits achieve IC₅₀ ≤ 10 µM [1]. By comparison, commonly explored analogs bearing the 5-isopropyl substituent (MW 227.3 g/mol, cLogP ~2.1) or 4-iodo-5-methyl substitution (MW 369.1 g/mol, cLogP ~2.8) exceed optimal fragment metrics, reducing their suitability for fragment-based screening cascades [2]. The 5-amino substituent additionally improves aqueous solubility (predicted logS ~-1.8) relative to the 5-isopropyl analog (predicted logS ~-3.2), facilitating biochemical assay formatting at concentrations up to 1 mM [3].

Fragment-Based Screening Ligand Efficiency Lead-Likeness

5-Amino Group Enables Regioselective Derivatization Pathways Absent in 5-H and 5-Alkyl Congeners

The 5-amino substituent provides a nucleophilic handle for chemoselective transformations including diazotization/Sandmeyer reactions, reductive amination, and urea/amide formation, while leaving the acetonitrile group intact for orthogonal elaboration [1]. In a published methodology study on amino-pyrazole building blocks, 5-amino-pyrazoles underwent diazotization followed by Suzuki–Miyaura cross-coupling to yield 5-arylated products in up to 71% yield over four steps, a sequence that is mechanistically impossible from the 5-H or 5-methyl starting materials [2]. The 5-hydroxy analog could theoretically undergo activation and cross-coupling, but the phenolic OH requires stronger activating groups (e.g., triflate) and is prone to competitive O-arylation side reactions [3].

Synthetic Methodology Regioselective Functionalization Parallel Library Synthesis

Pyrazin-2-yl Substituent Modulates Electron Density at the Pyrazole Core Relative to Phenyl or Pyridyl Analogs

The pyrazin-2-yl group is more electron-deficient (Hammett σₘ ≈ 0.62 for pyrazinyl vs. 0.06 for phenyl) than the phenyl or pyridin-3-yl alternatives sometimes encountered in related building block series [1]. This electron withdrawal reduces the pKa of the 5-amino group (predicted pKa ~4.2 for the conjugate acid) and polarizes the pyrazole π-system, which computational studies suggest strengthens π-stacking interactions with the Phe80 residue of CDK2 and alters the hinge-binding hydrogen-bond acceptor strength of the pyrazine N4 atom [2]. In contrast, the pyridin-3-yl analog (σₘ ≈ 0.23) provides intermediate electron withdrawal, while the phenyl analog (σₘ ≈ 0.06) provides the least, leading to a descending order of core electrophilicity: pyrazinyl > pyridinyl > phenyl [3].

Electronic Effects Structure–Activity Relationships Kinase Selectivity

Procurement-Driven Application Scenarios for 2-(5-Amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile Based on Verified Differentiation Evidence


Fragment-Based Screening Library Design Targeting Kinase ATP-Binding Sites

The compound's MW of 200 Da, cLogP ~0.8, and single HBD anchor point satisfy the Rule of Three, enabling its direct inclusion in fragment cocktail screens at 1 mM concentration against kinase panels [1]. The pyrazine–aminopyrazole motif is pre-organized to form a bidentate hinge interaction with the kinase backbone, as evidenced by the CDK2 co-crystal structure of a close analog (PDB 4EK5), reducing the entropic penalty upon binding relative to more flexible or less geometrically matched fragments [2].

Divergent Synthesis of C5-Substituted Pyrazolo–Pyrazine Libraries

The 5-amino group serves as a latent diversification point enabling deaminative halogenation followed by palladium-catalyzed cross-coupling to generate C5-aryl, -alkenyl, or -alkynyl analogs [1]. This synthetic sequence, validated on structurally related 5-amino-pyrazoles with reported yields up to 71% over four steps, allows a single procurement lot of the parent acetonitrile to support the parallel synthesis of 24–96 compound libraries for SAR exploration [2].

Selective Kinase Inhibitor Lead Generation Requiring a Pyrazine Hinge Binder

For kinase programs where selectivity against the kinome is driven by engagement of the hinge region via a pyrazine nitrogen, the electron-deficient pyrazin-2-yl group (σₘ ≈ 0.62) provides stronger π-stacking capacity and a lower amine pKa compared to pyridinyl or phenyl alternatives [1]. This electronic profile can be exploited to achieve target selectivity profiles that are inaccessible to less electron-deficient heteroaryl analogs, as inferred from structure–activity trends in published aminopyrazole CDK2 inhibitor series [2].

Metabolic Soft-Spot Optimization in Late-Stage Lead Optimization

The acetonitrile group functions as a metabolically labile handle that can be hydrolyzed to the primary amide or carboxylic acid in vivo, or stabilized through cycloaddition to a tetrazole bioisostere [1]. Compared to the corresponding acetic acid analog (cLogP ~-1.5, negatively charged at pH 7.4), the nitrile precursor maintains superior permeability (cLogP ~0.8, neutral) during the early stages of lead optimization, allowing the metabolic fate to be engineered at a later stage without compromising cellular potency in preliminary assays [2].

Quote Request

Request a Quote for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.